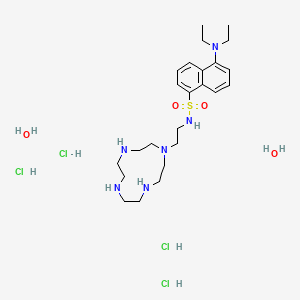
Methyl phosphonopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl phosphonopropanoate is an organophosphorus compound with the molecular formula C4H9O5P It is a derivative of phosphonic acid and is characterized by the presence of a phosphonate group attached to a propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl phosphonopropanoate can be synthesized through several methods. One common route involves the reaction of methanol with 3-phosphonopropionic acid. The reaction is typically carried out at room temperature, where methanol and 3-phosphonopropionic acid are mixed and stirred for several days. The methanol is then evaporated to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl phosphonopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require acidic or basic catalysts to facilitate the exchange of functional groups.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl phosphonopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Mecanismo De Acción
The mechanism of action of methyl phosphonopropanoate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or by forming stable complexes with the enzyme, thereby blocking its activity .
Comparación Con Compuestos Similares
- Ethyl phosphonopropanoate
- Propyl phosphonopropanoate
- Butyl phosphonopropanoate
Comparison: Methyl phosphonopropanoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to ethyl, propyl, and butyl phosphonopropanoates, the methyl derivative has a lower molecular weight and different physical properties, such as boiling and melting points. These differences can affect its suitability for various applications, making it a preferred choice in certain chemical syntheses and industrial processes .
Propiedades
IUPAC Name |
(3-methoxy-3-oxopropyl)phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-9-4(5)2-3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZXLPLPOJDCQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Dioxolo[4,5-c]oxepin-4,8-imine (9CI)](/img/new.no-structure.jpg)
![6-Benzo[b]furanethanol](/img/structure/B573531.png)





